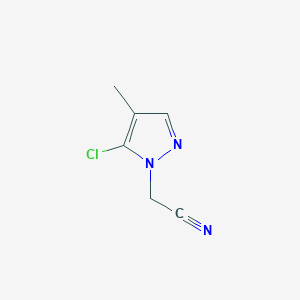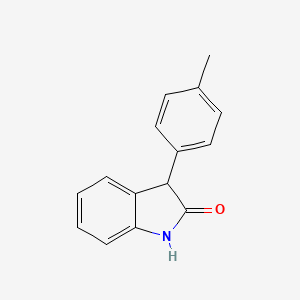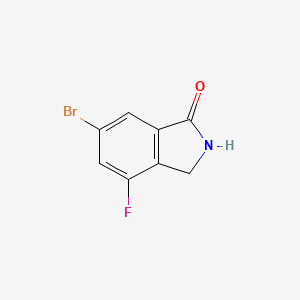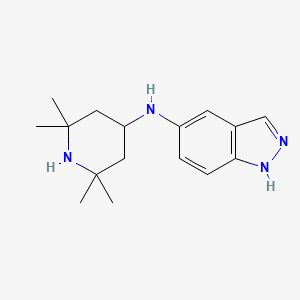
1H-Indazol-5-amine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring and an indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate indazole derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For instance, a micro fixed-bed reactor can be employed, where the starting materials are mixed and reacted under controlled temperature and pressure conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound with a similar piperidine structure.
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with a hydroxyl group instead of an indazole moiety.
Uniqueness
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is unique due to its combination of a piperidine ring and an indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
478836-27-0 |
|---|---|
Molekularformel |
C16H24N4 |
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C16H24N4/c1-15(2)8-13(9-16(3,4)20-15)18-12-5-6-14-11(7-12)10-17-19-14/h5-7,10,13,18,20H,8-9H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
WFZUFGMWADJPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC3=C(C=C2)NN=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
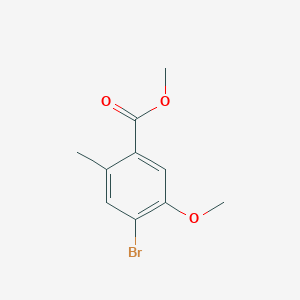

![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
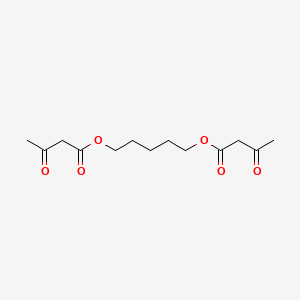
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
